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molecular formula C19H39N5O7 B8695288 Gentamicin C

Gentamicin C

Cat. No. B8695288
M. Wt: 449.5 g/mol
InChI Key: VEGXETMJINRLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05814488

Procedure details

10 ml sterilized water was added to one slant of M.echinospora JIM-401, and spores were scraped down and removed into a sterilized shake flask filled with glass balls. The flask was shaken for 15 min. The spore solution was filtered through sterilized filter paper to obtain monospora suspension. The suspension was diluted and treated with 0.3% LiCl at 30° C. for 30 min, then with UV (30 W) for 3 min. The treated suspension was diluted with sterilized water, spread on dishes containing 2000 ug/ml Micronomicin, and cultured at 35° C. for 14 days. Monocolonys were picked up and seeded on the slant, and were cultured at 37° C. for 8 days, then it was seeded in a shake flask, and shake-cultured at 35° C. for 6 days. The broth was detected with TLC and M.echinospora mutant CGMCC0197 was obtained. The mutant differed from original strain in cultural characteristics, physiologico-biochemical properties, carbon source utilization and products of fermentation. The mother strain produces Micronomicin (60%~70%) as the main component and gentamicin C1a (20%), but the mutant CGMCC0197 only produces a monocomponent antibiotic, which is the same as gentamicin C1a (GMC1)identified by means of TLC, UV, IR, NMR, MS.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Micronomicin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
60%
Yield
20%

Identifiers

REACTION_CXSMILES
[Li+].[Cl-].[CH3:3][C@@:4]1([OH:34])[C@H:9]([NH:10][CH3:11])[C@@H:8]([OH:12])[C@@H:7]([O:13][C@@H:14]2[C@@H:19]([OH:20])[C@H:18]([O:21][C@H:22]3[O:27][C@H:26]([CH2:28][NH:29][CH3:30])[CH2:25][CH2:24][C@H:23]3[NH2:31])[C@@H:17]([NH2:32])[CH2:16][C@H:15]2[NH2:33])[O:6][CH2:5]1>O>[CH3:3][C@@:4]1([OH:34])[C@H:9]([NH:10][CH3:11])[C@@H:8]([OH:12])[C@@H:7]([O:13][C@@H:14]2[C@@H:19]([OH:20])[C@H:18]([O:21][C@H:22]3[O:27][C@H:26]([CH2:28][NH:29][CH3:30])[CH2:25][CH2:24][C@H:23]3[NH2:31])[C@@H:17]([NH2:32])[CH2:16][C@H:15]2[NH2:33])[O:6][CH2:5]1.[CH3:3][C:4]1([OH:34])[CH:9]([NH:10][CH3:11])[CH:8]([OH:12])[CH:7]([O:13][CH:14]2[CH:19]([OH:20])[CH:18]([O:21][CH:22]3[O:27][CH:26]([CH2:28][NH2:29])[CH2:25][CH2:24][CH:23]3[NH2:31])[CH:17]([NH2:32])[CH2:16][CH:15]2[NH2:33])[O:6][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Cl-]
Step Two
Name
Micronomicin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The flask was shaken for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to one slant of M.echinospora JIM-401, and spores
CUSTOM
Type
CUSTOM
Details
removed into a sterilized shake flask
ADDITION
Type
ADDITION
Details
filled with glass balls
FILTRATION
Type
FILTRATION
Details
The spore solution was filtered through sterilized filter paper
CUSTOM
Type
CUSTOM
Details
to obtain monospora suspension
ADDITION
Type
ADDITION
Details
The suspension was diluted
WAIT
Type
WAIT
Details
with UV (30 W) for 3 min
Duration
3 min
WAIT
Type
WAIT
Details
cultured at 35° C. for 14 days
Duration
14 d
WAIT
Type
WAIT
Details
were cultured at 37° C. for 8 days
Duration
8 d
CUSTOM
Type
CUSTOM
Details
it was seeded in a shake flask
WAIT
Type
WAIT
Details
shake-cultured at 35° C. for 6 days
Duration
6 d
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05814488

Procedure details

10 ml sterilized water was added to one slant of M.echinospora JIM-401, and spores were scraped down and removed into a sterilized shake flask filled with glass balls. The flask was shaken for 15 min. The spore solution was filtered through sterilized filter paper to obtain monospora suspension. The suspension was diluted and treated with 0.3% LiCl at 30° C. for 30 min, then with UV (30 W) for 3 min. The treated suspension was diluted with sterilized water, spread on dishes containing 2000 ug/ml Micronomicin, and cultured at 35° C. for 14 days. Monocolonys were picked up and seeded on the slant, and were cultured at 37° C. for 8 days, then it was seeded in a shake flask, and shake-cultured at 35° C. for 6 days. The broth was detected with TLC and M.echinospora mutant CGMCC0197 was obtained. The mutant differed from original strain in cultural characteristics, physiologico-biochemical properties, carbon source utilization and products of fermentation. The mother strain produces Micronomicin (60%~70%) as the main component and gentamicin C1a (20%), but the mutant CGMCC0197 only produces a monocomponent antibiotic, which is the same as gentamicin C1a (GMC1)identified by means of TLC, UV, IR, NMR, MS.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Micronomicin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
60%
Yield
20%

Identifiers

REACTION_CXSMILES
[Li+].[Cl-].[CH3:3][C@@:4]1([OH:34])[C@H:9]([NH:10][CH3:11])[C@@H:8]([OH:12])[C@@H:7]([O:13][C@@H:14]2[C@@H:19]([OH:20])[C@H:18]([O:21][C@H:22]3[O:27][C@H:26]([CH2:28][NH:29][CH3:30])[CH2:25][CH2:24][C@H:23]3[NH2:31])[C@@H:17]([NH2:32])[CH2:16][C@H:15]2[NH2:33])[O:6][CH2:5]1>O>[CH3:3][C@@:4]1([OH:34])[C@H:9]([NH:10][CH3:11])[C@@H:8]([OH:12])[C@@H:7]([O:13][C@@H:14]2[C@@H:19]([OH:20])[C@H:18]([O:21][C@H:22]3[O:27][C@H:26]([CH2:28][NH:29][CH3:30])[CH2:25][CH2:24][C@H:23]3[NH2:31])[C@@H:17]([NH2:32])[CH2:16][C@H:15]2[NH2:33])[O:6][CH2:5]1.[CH3:3][C:4]1([OH:34])[CH:9]([NH:10][CH3:11])[CH:8]([OH:12])[CH:7]([O:13][CH:14]2[CH:19]([OH:20])[CH:18]([O:21][CH:22]3[O:27][CH:26]([CH2:28][NH2:29])[CH2:25][CH2:24][CH:23]3[NH2:31])[CH:17]([NH2:32])[CH2:16][CH:15]2[NH2:33])[O:6][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Cl-]
Step Two
Name
Micronomicin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The flask was shaken for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to one slant of M.echinospora JIM-401, and spores
CUSTOM
Type
CUSTOM
Details
removed into a sterilized shake flask
ADDITION
Type
ADDITION
Details
filled with glass balls
FILTRATION
Type
FILTRATION
Details
The spore solution was filtered through sterilized filter paper
CUSTOM
Type
CUSTOM
Details
to obtain monospora suspension
ADDITION
Type
ADDITION
Details
The suspension was diluted
WAIT
Type
WAIT
Details
with UV (30 W) for 3 min
Duration
3 min
WAIT
Type
WAIT
Details
cultured at 35° C. for 14 days
Duration
14 d
WAIT
Type
WAIT
Details
were cultured at 37° C. for 8 days
Duration
8 d
CUSTOM
Type
CUSTOM
Details
it was seeded in a shake flask
WAIT
Type
WAIT
Details
shake-cultured at 35° C. for 6 days
Duration
6 d
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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